dimethyl 2-benzamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Description
Dimethyl 2-benzamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a thienopyridine derivative characterized by a bicyclic scaffold fused with a thiophene ring. The compound features:
- Dimethyl ester groups at positions 3 and 6, contributing to its solubility and reactivity in organic synthesis.
The benzamido group likely originates from benzoylation of the amino intermediate. Characterization methods such as NMR, mass spectrometry, and elemental analysis are standard for this class of compounds .
Properties
IUPAC Name |
dimethyl 2-benzamido-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-24-17(22)14-12-8-9-20(18(23)25-2)10-13(12)26-16(14)19-15(21)11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRYNXPZJVORNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-benzamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-benzamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the thieno[2,3-c]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions may vary, but they often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted thienopyridine derivatives .
Scientific Research Applications
Dimethyl 2-benzamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of dimethyl 2-benzamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of key enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Key Observations:
Ester Group Influence :
- Methyl esters (target compound) enhance polarity and solubility in polar solvents compared to bulky tert-butyl or hydrophobic ethyl esters .
- Bromo-substituted derivatives (e.g., 5g) exhibit lower reactivity in condensation reactions but serve as intermediates for further functionalization .
Biological Activity: The 3,4,5-trimethoxyphenylamino substituent () is associated with antitubulin activity, critical for anticancer applications .
Synthetic Yields and Purification :
- Yields range from 54% to 70%, with tert-butyl esters requiring specialized purification (e.g., flash chromatography with ethyl acetate/petroleum ether) .
- The target compound’s benzamido group may require controlled acylation conditions to avoid over-reaction.
Physicochemical and Spectral Comparisons
- Melting Points: Trimethoxyphenylamino derivatives exhibit higher melting points (e.g., 140–141°C) due to hydrogen bonding, whereas bromo or acetylated analogs melt at lower temperatures (e.g., 93–95°C) .
- NMR Signatures : The benzamido group in the target compound would show distinct aromatic proton signals (δ 7.5–8.0 ppm), while Schiff base ligands display imine proton peaks near δ 8.5–9.0 ppm .
- Mass Spectrometry : Molecular ion peaks for methyl ester derivatives (e.g., [M+1]+ = 437.5) align with calculated molecular weights .
Biological Activity
Dimethyl 2-benzamido-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The compound can be synthesized through various methods involving the thieno[2,3-c]pyridine framework. The general synthetic route includes:
- Formation of the Thieno[2,3-c]pyridine Core : This is typically achieved via cyclization reactions involving appropriate precursors.
- Introduction of the Benzamido Group : This step is crucial for enhancing the biological activity of the compound.
- Dicarboxylation : The final step involves the introduction of two carboxylate groups which are essential for solubility and bioactivity.
Antiproliferative Effects
This compound has shown significant antiproliferative activity against various cancer cell lines. Key findings include:
- IC50 Values : The compound exhibits IC50 values ranging from 1.1 to 4.7 µM against different cancer cell lines such as HeLa and L1210 cells, indicating potent antiproliferative effects .
- Mechanism of Action : It acts primarily by inhibiting tubulin polymerization, which disrupts the mitotic spindle formation during cell division .
Cell Cycle Distribution
Flow cytometry studies have demonstrated that treatment with this compound leads to a dose-dependent accumulation of cells in the G2/M phase of the cell cycle. Specifically:
- G2/M Phase Accumulation : For instance, treatment at IC50 concentrations increased G2/M phase cells from approximately 22% to over 30% . This suggests that the compound effectively halts cell cycle progression at this critical checkpoint.
Apoptosis Induction
The compound has been shown to induce apoptosis in cancer cells:
- Annexin-V Staining : In experiments using annexin-V staining, significant increases in apoptotic cells were observed after treatment with this compound . For example, at IC50 concentrations, apoptosis rates reached up to 56% compared to control groups.
Comparative Biological Activity
To better understand the efficacy of this compound compared to other compounds in its class, a summary table is provided below:
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HeLa | 1.1 - 4.7 | Tubulin inhibition |
| CA-4 | HeLa | <0.01 | Tubulin inhibition |
| Other Derivative A | L1210 | 2.8 | Unknown |
Case Studies
Recent studies have highlighted the selective toxicity of this compound towards cancer cells compared to normal human peripheral blood mononuclear cells (PBMC). In vitro assays indicated that the compound did not significantly affect PBMC viability at concentrations exceeding 20 µM . This selectivity suggests a promising therapeutic index for potential anticancer applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
